5-Bromo-2-iodothiophene-3-carbaldehyde
Description
Significance of Thiophene (B33073) Heterocycles in Contemporary Chemistry
Thiophene is a five-membered, sulfur-containing heterocyclic compound that is considered a "privileged scaffold" in medicinal chemistry and a fundamental unit in materials science. sigmaaldrich.comchemsrc.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the thiophene ring can replace a phenyl group in biologically active compounds, often maintaining or enhancing pharmacological activity. sigmaaldrich.com Thiophene derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, antibiotics, and anticancer drugs. smolecule.com Beyond medicine, thiophene-based polymers, such as polythiophene, are pivotal in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their favorable electronic properties. smolecule.com
Strategic Importance of Halogenated Thiophenes as Versatile Synthetic Intermediates
The strategic introduction of halogen atoms (F, Cl, Br, I) onto the thiophene ring dramatically enhances its utility as a synthetic intermediate. Halogens serve as reactive "handles" that can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. smolecule.comnist.gov This allows for the precise construction of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine in many catalytic cycles) enables chemists to perform sequential, site-selective modifications on poly-halogenated thiophenes, providing a pathway to complex, multi-substituted derivatives that would be difficult to access otherwise. mdpi.com
Overview of Formyl Thiophene Derivatives in Building Block Chemistry
The formyl group (a carbaldehyde) is another key functional group that defines the synthetic potential of thiophene derivatives. guidechem.com As an electrophilic site, the aldehyde can participate in a vast range of chemical transformations. These include nucleophilic additions, Wittig reactions to form alkenes, and reductive aminations to produce amines. The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the synthetic possibilities. nih.gov Formyl-substituted thiophenes are therefore crucial precursors for synthesizing conjugated molecules for nonlinear optics, complex ligands for catalysis, and advanced pharmaceutical intermediates. guidechem.comsigmaaldrich.com
Contextualizing 5-Bromo-2-iodothiophene-3-carbaldehyde within Advanced Halogenated Thiophenecarbaldehyde Research
The compound This compound (CAS No. 1049800-81-8) is a prime example of a highly functionalized and synthetically valuable thiophene derivative. sigmaaldrich.com It embodies the strategic combination of the functionalities discussed previously. Its structure features:
An aldehyde group at the 3-position, ready for a variety of chemical modifications.
An iodine atom at the 2-position, which is the most reactive site for typical palladium-catalyzed cross-coupling reactions.
A bromine atom at the 5-position, which is less reactive than iodine, allowing for subsequent, selective functionalization at this site.
This hierarchy of reactivity among its functional groups makes this compound an advanced building block. It allows for a controlled, stepwise synthesis of tri-substituted thiophenes, where different groups can be introduced at specific positions on the ring. While detailed research on this specific molecule is not widely published, its structure suggests significant potential in the synthesis of precisely engineered molecules for applications in materials science and medicinal chemistry, where exact substituent placement is critical for function.
Chemical and Physical Properties
Due to the limited availability of specific experimental data for this compound, the following table presents data for a closely related structural isomer, 5-Bromo-3-iodothiophene-2-carbaldehyde , to provide an indication of its general properties. chemsrc.comsigmaaldrich.com
| Property | Value |
| CAS Number | 2763779-59-3 |
| Molecular Formula | C₅H₂BrIOS |
| Molecular Weight | 316.94 g/mol |
| IUPAC Name | 5-bromo-3-iodothiophene-2-carbaldehyde |
| InChI Key | ATJNENSHZDFVRN-UHFFFAOYSA-N |
| Purity | Typically available at ≥95% |
The table below details the properties of a simpler, yet relevant analogue, 5-Bromothiophene-3-carboxaldehyde , which shares the same bromine and aldehyde positions.
| Property | Value |
| CAS Number | 18791-79-2 |
| Molecular Formula | C₅H₃BrOS |
| Molecular Weight | 191.05 g/mol |
| Form | Liquid |
| Density | 1.757 g/mL at 25 °C |
| Boiling Point | 237-242 °C |
| Refractive Index | n20/D 1.624 |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-iodothiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIOS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHYEWOCDYDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 5 Bromo 2 Iodothiophene 3 Carbaldehyde
Halogen-Directed Reactivity in Di-halogenated Thiophenes
The presence of both bromine and iodine on the thiophene (B33073) core, ortho and para to the sulfur atom respectively, and adjacent to a deactivating carbaldehyde group, creates a system where reactions can be directed to a specific halogen with high precision.
The reactivity of the halogen substituents on the thiophene ring is dictated by the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference is the primary driver for the differential reactivity observed in various chemical transformations.
In nucleophilic aromatic substitution processes, the rate of reaction is often influenced by the leaving group's ability. Iodide is a better leaving group than bromide due to its greater stability as an anion. However, such reactions on an electron-rich thiophene ring typically require strong activation by electron-withdrawing groups and harsh reaction conditions. The carbaldehyde group at the 3-position provides some activation, but selective nucleophilic displacement of either halogen remains challenging and less common than cross-coupling pathways.
Regarding electrophilic aromatic substitution, the thiophene ring is highly activated towards this reaction type. However, in 5-bromo-2-iodothiophene-3-carbaldehyde, all ring positions are substituted. Therefore, electrophilic attack on the ring itself, leading to the substitution of a hydrogen atom, is not possible. Instead, the reactivity is centered on the transformation of the carbon-halogen bonds.
The most significant and synthetically useful aspect of the differential halogen reactivity in this compound is observed in metal-catalyzed cross-coupling reactions. The key step in the catalytic cycles of reactions like Suzuki, Stille, and Sonogashira coupling is the oxidative addition of the organohalide to a low-valent metal center (typically palladium(0)).
The rate of oxidative addition is highly dependent on the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl. libretexts.org Consequently, the palladium catalyst will selectively insert into the weaker C-I bond at the 2-position while leaving the more robust C-Br bond at the 5-position intact. This chemoselectivity allows for the stepwise and site-specific functionalization of the thiophene ring, making the compound a valuable scaffold for building complex molecular architectures. For instance, a reaction can be performed at the 2-position via the iodo-substituent, followed by a subsequent, often more forcing, reaction at the 5-position via the bromo-substituent.
Metal-Catalyzed Cross-Coupling Reactions
The predictable regioselectivity of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise introduction of aryl, stannyl, and alkynyl groups.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. When this compound is subjected to Suzuki coupling conditions, arylation occurs exclusively at the 2-position. wikipedia.orgrsc.org The reaction is typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate or potassium phosphate, in a mixture of organic solvents and water. rsc.org This selective functionalization yields 5-bromo-2-arylthiophene-3-carbaldehydes, which can be used in further synthetic transformations.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 88 |
| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 90 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |
The Stille reaction, which couples an organohalide with an organotin reagent, is highly valued for its tolerance of a wide array of functional groups, making it suitable for complex substrates like this compound. libretexts.orgnih.gov Similar to the Suzuki reaction, the Stille coupling proceeds with high regioselectivity, with the organostannane coupling partner being introduced at the more reactive C-2 iodo position. This reaction is instrumental in synthesizing various substituted thiophenes, particularly in the field of conjugated polymers and materials science. The use of ligands such as triphenylphosphine (B44618) or tri(o-tolyl)phosphine is common to stabilize the palladium catalyst.
| Organostannane Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 100 | 89 |
| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | DMF | 95 | 91 |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | THF | 70 | 86 |
| (Trimethylstannyl)pyridine | Pd₂(dba)₃ | AsPh₃ | 1,4-Dioxane | 100 | 84 |
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I) salts and requires a mild base, such as an amine. The established reactivity hierarchy (C-I > C-Br) ensures that alkynylation of this compound occurs exclusively at the 2-position. This selectivity is crucial for the synthesis of conjugated enyne systems and precursors for more complex heterocyclic structures. The resulting 2-alkynyl-5-bromothiophene-3-carbaldehyde derivatives are versatile intermediates for further functionalization at the remaining bromo-position or for cyclization reactions involving the aldehyde and alkyne moieties.
| Terminal Alkyne | Pd Catalyst | Cu(I) Salt | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 94 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 91 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | DMF | 87 |
| Ethynyltrimethylsilane | Pd(OAc)₂ | CuI | Piperidine | THF | 90 |
Kumada-Tamao-Corriu Cross-Coupling Derivatives
The Kumada-Tamao-Corriu reaction, a cornerstone of carbon-carbon bond formation, utilizes Grignard reagents in conjunction with nickel or palladium catalysts to couple with aryl or vinyl halides. nih.govresearchgate.net For a substrate such as this compound, this reaction offers a pathway for regioselective alkylation or arylation.
The key to selectivity in dihalogenated systems lies in the relative rates of oxidative addition of the two carbon-halogen bonds to the low-valent metal center (Ni(0) or Pd(0)). The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, leading to a much faster rate of oxidative addition at the C-2 position. Consequently, the Kumada-Tamao-Corriu coupling can be performed with high selectivity at the C-I bond, leaving the C-Br bond intact for subsequent transformations.
The general catalytic cycle proceeds through three main steps:
Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the C-I bond of the thiophene ring.
Transmetallation: The organomagnesium (Grignard) reagent transfers its organic group to the metal center, displacing the halide.
Reductive Elimination: The newly formed diorganometal complex collapses, forming a new C-C bond and regenerating the active catalyst.
This selectivity allows for the synthesis of a variety of 2-substituted-5-bromothiophene-3-carbaldehydes. While specific examples for this exact substrate are not extensively documented in readily available literature, the predictable nature of the reaction allows for the postulation of various derivatives.
Table 1: Potential Derivatives via Selective Kumada-Tamao-Corriu Coupling
| Grignard Reagent (R-MgX) | Potential Product Name |
|---|---|
| Methylmagnesium bromide | 5-Bromo-2-methylthiophene-3-carbaldehyde |
| Phenylmagnesium bromide | 5-Bromo-2-phenylthiophene-3-carbaldehyde |
| Vinylmagnesium bromide | 5-Bromo-2-vinylthiophene-3-carbaldehyde |
This table is illustrative of expected products based on established reaction mechanisms.
Direct Arylation Pathways and Their Mechanistic Aspects
Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the C-H bond. nih.govunipd.itnii.ac.jp In the case of this compound, the only available C-H bond is at the C-4 position. Direct arylation at this site would provide a route to fully substituted thiophene rings.
The regioselectivity of direct arylation on thiophenes can be complex, often favoring the more acidic α-positions (C2 or C5). researchgate.net However, for a 2,3,5-trisubstituted thiophene, the C-4 position is the only target. The reaction is typically catalyzed by palladium, and the mechanism is a subject of ongoing research. The most commonly proposed mechanism for this type of transformation is the Concerted Metalation-Deprotonation (CMD) pathway.
In the CMD mechanism, the C-H bond cleavage is facilitated by a ligand on the palladium catalyst, often a carboxylate or carbonate base, in a single, concerted step. This avoids the formation of a formal organometallic intermediate via electrophilic attack, which would be disfavored at the electron-deficient C-4 position. The presence of the electron-withdrawing aldehyde and halogen groups would further decrease the nucleophilicity of the thiophene ring, making the CMD pathway more likely than an electrophilic aromatic substitution-type mechanism.
A typical catalytic cycle involves:
Formation of an active Pd(II) species, often [Pd(OAc)₂].
Coordination of the thiophene substrate.
C-H activation via the CMD pathway to form a palladacycle.
Reaction with an aryl halide (oxidative addition or related step).
Reductive elimination to form the C-C bond and regenerate a Pd(II) species.
Other Substitution and Elimination Reactions
Nucleophilic Substitution Processes at Halogenated Sites
While thiophenes are generally electron-rich, the presence of strong electron-withdrawing groups can render the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . nih.govnih.gov The aldehyde group at the C-3 position, along with the inductive effects of the halogens, withdraws electron density from the thiophene ring, activating it towards nucleophilic attack.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway:
Addition: A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge, particularly onto the electron-withdrawing aldehyde group.
Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the thiophene ring.
In this compound, two potential sites for substitution exist. The relative leaving group ability follows the order I⁻ > Br⁻. Therefore, nucleophilic attack is more likely to occur at the C-2 position, leading to the displacement of the iodide. The stabilization of the Meisenheimer complex is also more effective when the attack occurs at the C-2 (α) position relative to the sulfur atom.
Table 2: Comparison of Halogenated Sites for SNAr
| Position | Halogen | Leaving Group Ability | Stability of Intermediate | Predicted Reactivity |
|---|---|---|---|---|
| C-2 | Iodine | Higher | High (α-position) | More Reactive |
Photoinduced Substitution Reactions of Halogenated Thiophenes
Photoinduced substitution reactions provide a non-thermal method for the functionalization of halothiophenes. These reactions typically proceed through a radical mechanism upon UV irradiation. Direct irradiation of a halothiophene in an aromatic solvent like benzene (B151609) can lead to photosubstitution of the halogen atom with a phenyl group.
The mechanism is initiated by the photochemical cleavage of the carbon-halogen bond. The energy of the C-X bond is a critical factor, with weaker bonds being more susceptible to homolytic cleavage. The C-I bond (~272 kJ/mol) is considerably weaker than the C-Br bond (~339 kJ/mol), making it the preferential site for photoinduced reactions in this compound.
The proposed pathway involves:
Photoexcitation: The molecule absorbs a photon, promoting it to an excited state.
Homolytic Cleavage: The excited molecule undergoes homolytic cleavage of the C-I bond to generate a thienyl radical and an iodine radical.
Radical Reaction: The thienyl radical attacks a solvent molecule (e.g., benzene) to form a new C-C bond, yielding a substituted thiophene product after subsequent steps.
This method allows for selective functionalization at the C-2 position under mild conditions, driven by the distinct photophysical properties of the carbon-halogen bonds.
Mechanistic Studies of Thiophene-Based Transformations
Understanding Regioselective Metallation and Cross-Coupling Mechanisms
Regioselectivity is a critical concept in the functionalization of dihalogenated heterocycles like this compound. It dictates which halogen atom is preferentially targeted in a given reaction, enabling the stepwise and controlled introduction of different functional groups.
Metallation Reactions:
Halogen-metal exchange is a powerful method for creating organometallic intermediates, which can then react with various electrophiles. numberanalytics.com In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), typically results in regioselective exchange at the iodine-bearing carbon. This selectivity is governed by the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in this type of exchange reaction. wikipedia.org
The mechanism is believed to proceed through the formation of an intermediate "ate complex," where the carbanion of the organolithium reagent attacks the halogen atom. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl, making the C-I bond the kinetically favored site for the reaction. wikipedia.orgprinceton.edu Low temperatures (e.g., -78 °C) are often employed to ensure high selectivity and prevent side reactions, such as attack at the aldehyde group or competing deprotonation of the thiophene ring. mdpi.com Once formed, the resulting 2-lithio-5-bromothiophene derivative can be trapped with an electrophile to introduce a new substituent at the 2-position.
| Reaction Type | Reagent | Preferred Site of Reaction | Conditions | Product Type |
| Halogen-Metal Exchange | n-BuLi | C2-Iodine | Low Temperature (-78 °C) | 2-Lithio-5-bromothiophene intermediate |
| Suzuki Coupling | Arylboronic acid, Pd(0) catalyst | C2-Iodine | Base, Heat | 2-Aryl-5-bromothiophene derivative |
| Sonogashira Coupling | Terminal alkyne, Pd(0)/Cu(I) catalyst | C2-Iodine | Base, Amine | 2-Alkynyl-5-bromothiophene derivative |
Cross-Coupling Mechanisms:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are fundamental tools for forming carbon-carbon bonds. wikipedia.orglibretexts.org For this compound, these reactions also proceed with high regioselectivity, favoring the C-I bond. nih.govd-nb.inforesearchgate.net
The generally accepted mechanism for these couplings involves a catalytic cycle:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the organic halide to a low-valent palladium(0) complex. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the palladium catalyst inserts preferentially into the C-I bond of the thiophene ring. nobelprize.org This forms a square planar Pd(II) intermediate.
Transmetallation : The second organic partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. wikipedia.orgnobelprize.org
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated as the final cross-coupled product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgnobelprize.org
This pronounced selectivity allows for sequential functionalization. For instance, a Suzuki coupling can be performed at the 2-position (iodine), followed by a second, different coupling reaction at the 5-position (bromine), often under more forcing conditions. This orthogonal reactivity is a cornerstone of its utility in synthesizing complex, multi-substituted thiophene derivatives. nih.gov
Insights into Photoinduced Reaction Mechanisms for Halogenated Thiophenes
While specific photochemical studies on this compound are not widely documented, the behavior of related halogenated thiophenes provides significant insight into its potential photoinduced reaction mechanisms. The absorption of ultraviolet (UV) light by these molecules can initiate bond cleavage, rearrangements, and other transformations. lookchem.comrsc.org
The primary photochemical event in many halothiophenes is the cleavage of the carbon-halogen (C-X) bond. acs.org Studies on compounds like 2-iodothiophene (B115884) have shown that this bond fission can be incredibly fast, occurring on a femtosecond timescale (e.g., ~160 fs). aip.org
The mechanism is often initiated by the photoexcitation of an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). This excited state can then undergo a nonadiabatic transition to a dissociative state, such as a π → σ* or n → σ* state, where the electron occupies an antibonding orbital (σ) localized on the C-X bond. aip.org Population of this σ orbital rapidly leads to bond rupture, generating a thienyl radical and a halogen atom. acs.org
For a molecule containing both iodine and bromine, the C-I bond is significantly weaker than the C-Br bond, making it the more likely site for initial photocleavage.
| Photochemical Process | Initiating Event | Key Intermediate State(s) | Primary Product(s) | Timescale |
| C-X Bond Fission | UV Photon Absorption (π → π* transition) | Dissociative π → σ* or n → σ* state | Thienyl radical, Halogen atom | Ultrafast (femtoseconds) aip.org |
| Photo-rearrangement | UV Photon Absorption | Isomeric intermediates | Isomeric phenylthiophenes | Hours lookchem.com |
Research on phenylthiophenes has also revealed that photoirradiation can induce rearrangements of the entire thiophene ring, leading to positional isomerization of substituents. lookchem.com Such processes suggest that the absorption of light can lead to complex structural reorganizations beyond simple bond cleavage. The specific pathways and quantum yields of these reactions are highly dependent on the substitution pattern of the thiophene ring and the reaction environment. mdpi.org
Derivatives and Functional Group Transformations of 5 Bromo 2 Iodothiophene 3 Carbaldehyde
Transformations of the Aldehyde Moiety
The aldehyde group at the 3-position of the thiophene (B33073) ring is a key functional handle for a variety of transformations, including oxidation to carboxylic acids, reduction to alcohols, formation of imines through condensation reactions, and carbon chain extension via homologation reactions.
Oxidation Reactions to Carboxylic Acids
Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). The choice of oxidant is crucial to avoid unwanted side reactions, particularly those involving the sensitive carbon-halogen bonds. For instance, strong oxidants under harsh conditions might lead to degradation of the thiophene ring or undesired halogen displacement.
A general procedure would involve dissolving the aldehyde in a suitable solvent and treating it with the chosen oxidizing agent under controlled temperature and pH conditions. The resulting carboxylic acid can then be isolated and purified using standard techniques.
Table 1: Plausible Oxidizing Agents for the Synthesis of 5-Bromo-2-iodothiophene-3-carboxylic acid
| Oxidizing Agent | Typical Conditions | Potential Advantages | Potential Disadvantages |
| Potassium Permanganate (KMnO4) | Basic aqueous solution, heat | Strong and effective | Can lead to over-oxidation and ring cleavage |
| Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to room temperature | High yielding for many aldehydes | Harshly acidic, potential for side reactions |
| Silver(I) Oxide (Ag2O) | Aqueous ammonia (B1221849) (Tollens' reagent) | Mild, selective for aldehydes | Stoichiometric use of silver, cost |
| Sodium Chlorite (NaClO2) | Buffered solution (e.g., with NaH2PO4) | Mild and selective | Requires a chlorine scavenger |
Reduction Reactions to Corresponding Alcohols
The reduction of the aldehyde group in 5-bromo-2-iodothiophene-3-carbaldehyde to the corresponding primary alcohol, (5-bromo-2-iodothiophen-3-yl)methanol, is a common and synthetically useful transformation. This conversion is typically achieved with high efficiency using hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH4) is a widely used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. The reaction is generally performed in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. The borohydride anion (BH4-) delivers a hydride to the electrophilic carbonyl carbon, and upon workup with water or a mild acid, the resulting alkoxide is protonated to yield the alcohol.
Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, but its higher reactivity may lead to the reduction of other functional groups if present. Given the presence of two halogen substituents, the milder conditions offered by sodium borohydride are generally preferred to avoid potential reductive dehalogenation.
Table 2: Common Reducing Agents for the Synthesis of (5-Bromo-2-iodothiophen-3-yl)methanol
| Reducing Agent | Typical Solvent | Typical Conditions | Key Features |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | 0 °C to room temperature | Mild, selective for aldehydes and ketones. chemsrc.com |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | 0 °C to room temperature | Powerful, less selective, can reduce esters and carboxylic acids. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Low temperature (e.g., -78 °C) | Can be used for partial reductions. |
Condensation Reactions (e.g., Schiff Base Formation)
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). These reactions are of significant interest as Schiff bases are important intermediates in organic synthesis and are known to exhibit a range of biological activities.
The reaction typically involves the direct condensation of the aldehyde with a primary amine, often in the presence of an acid catalyst, and with the removal of water to drive the equilibrium towards the product. For example, the reaction of a substituted thiophene carboxaldehyde with an aniline (B41778) derivative in a suitable solvent like ethanol can yield the corresponding N-aryl-1-(thien-3-yl)methanimine. While specific examples with this compound are not extensively documented, studies on the closely related 5-bromo-2-thiophene carboxaldehyde demonstrate the feasibility of this transformation. chemicalbook.com
Table 3: Examples of Schiff Base Formation with Thiophene Aldehydes
| Thiophene Aldehyde | Amine | Product | Reference |
| 5-Bromo-2-thiophene carboxaldehyde | 2-Aminothiophenol | 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol | chemicalbook.com |
| Thiophene-2-carboxaldehyde | Aniline and substituted anilines | 2-thiophenylidine substituted anilines | chemsrc.com |
| 5-Bromo-2-hydroxybenzaldehyde | Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | Methyl 2-((5-bromo-2-hydroxybenzylidene)amino)-4-ethyl-5-methylthiophene-3-carboxylate | acs.org |
Homologation Reactions (e.g., Seyferth-Gilbert Homologization)
Homologation reactions provide a means to extend the carbon chain of a molecule. The Seyferth-Gilbert homologation is a well-established method for converting aldehydes into terminal alkynes, effectively adding a carbon atom. wikipedia.orguniroma1.itresearchgate.net This reaction involves the treatment of the aldehyde with the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) in the presence of a strong base like potassium tert-butoxide. wikipedia.orgresearchgate.net
A modification of this reaction, known as the Ohira-Bestmann modification, utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate under milder basic conditions (e.g., potassium carbonate in methanol), making it suitable for substrates with base-sensitive functional groups. wikipedia.org
While direct application of the Seyferth-Gilbert homologation on this compound has not been reported, the reaction is known to be applicable to a wide range of aldehydes. The resulting 3-ethynyl-5-bromo-2-iodothiophene would be a valuable building block for further synthetic elaborations, such as cross-coupling reactions.
Table 4: Key Reagents in Seyferth-Gilbert and Ohira-Bestmann Homologation
| Reaction | Key Reagent | Base | Typical Product from Aldehyde |
| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate | Potassium tert-butoxide | Terminal Alkyne |
| Ohira-Bestmann Modification | Dimethyl (1-diazo-2-oxopropyl)phosphonate | Potassium carbonate | Terminal Alkyne |
Transformations Involving Halogen Substituents
The presence of two different halogen atoms, bromine and iodine, at the 2- and 5-positions of the thiophene ring offers opportunities for selective functionalization through halogen-metal exchange reactions.
Selective Halogen Exchange Reactions
The differential reactivity of carbon-bromine and carbon-iodine bonds towards organolithium reagents allows for selective metal-halogen exchange. Generally, the carbon-iodine bond is more reactive and will undergo exchange at a faster rate than the carbon-bromine bond. This selectivity allows for the regioselective introduction of various electrophiles at the 2-position of the thiophene ring.
For instance, treatment of this compound with one equivalent of an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) would be expected to selectively form the 2-lithiated species. This organolithium intermediate can then be trapped with a variety of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or alkyl halides (to introduce an alkyl group).
This selective functionalization is a powerful tool for the synthesis of complex, polysubstituted thiophenes, where the remaining bromine atom at the 5-position can be utilized in subsequent cross-coupling reactions.
Table 5: General Reactivity in Halogen-Metal Exchange
| Halogen | Relative Reactivity with Organolithiums | Expected Site of Exchange in this compound |
| Iodine | Highest | 2-position |
| Bromine | Intermediate | 5-position (after exchange at the 2-position or with excess reagent) |
| Chlorine | Lowest | - |
Formation of Organometallic Intermediates (e.g., Lithiation, Grignard Reagents)
The transformation of this compound into organometallic intermediates is a critical step for subsequent functionalization. The two primary methods to achieve this are through lithiation via halogen-metal exchange and the formation of Grignard reagents.
Lithiation: The reaction of the parent compound with organolithium reagents, such as n-butyllithium (n-BuLi), results in a halogen-metal exchange. The rate of this exchange is significantly influenced by the halogen present, following the general reactivity trend: I > Br > Cl. wikipedia.org Consequently, the exchange preferentially occurs at the more labile carbon-iodine (C-I) bond at the 2-position, especially when conducted at low temperatures (e.g., -78 °C) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This selective reaction yields 5-bromo-2-lithiothiophene-3-carbaldehyde as the primary intermediate. This process is analogous to chemo- and regioselective Br/Li exchange reactions used to create multi-functionalized thiophenes from di- and tri-brominated precursors. mdpi.com
Grignard Reagents: Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like THF or diethyl ether. wikipedia.org The reactivity of organic halides with magnesium follows the same trend as lithiation, with iodides being more reactive than bromides. adichemistry.com Therefore, the reaction of this compound with one equivalent of magnesium metal is expected to selectively form the Grignard reagent at the 2-position, yielding 5-bromo-3-formylthiophen-2-yl)magnesium iodide. A similar selectivity has been demonstrated in the synthesis of poly(3-hexylthiophene), where 2-bromo-3-hexyl-5-iodothiophene (B174538) is selectively converted into its Grignard reagent at the iodine-bearing position using isopropylmagnesium chloride (i-PrMgCl). researchgate.net
The table below summarizes the expected primary products from these reactions.
| Reagent | Position of Reaction | Primary Organometallic Intermediate |
| n-Butyllithium (n-BuLi) | C2 (Iodine) | 5-Bromo-2-lithiothiophene-3-carbaldehyde |
| Magnesium (Mg) | C2 (Iodine) | (5-Bromo-3-formylthiophen-2-yl)magnesium iodide |
| Isopropylmagnesium chloride (i-PrMgCl) | C2 (Iodine) | (5-Bromo-3-formylthiophen-2-yl)magnesium chloride |
Strategies for Selective Functionalization at Bromine or Iodine Positions
The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds is the cornerstone of selective functionalization strategies for this compound.
The primary strategy involves a sequential halogen-metal exchange. By carefully controlling the stoichiometry and temperature, the more reactive C-I bond can be selectively transformed into an organometallic species, leaving the C-Br bond intact. This intermediate can then be reacted with a wide range of electrophiles to introduce a functional group at the 2-position.
Following the initial functionalization at the C2 position, the remaining C-Br bond at the 5-position can be targeted. A second, subsequent halogen-metal exchange reaction, often requiring more forcing conditions (e.g., higher temperature or a different organometallic reagent), can be performed to generate a new organometallic intermediate at the C5 position. This can then be treated with a second electrophile, allowing for the stepwise and selective introduction of two different functional groups onto the thiophene ring. This stepwise approach provides a powerful tool for creating precisely substituted thiophene derivatives. mdpi.com
| Step | Reaction | Position Targeted | Rationale |
| 1 | Halogen-metal exchange (n-BuLi or Mg) | C2 (Iodine) | The C-I bond is significantly more reactive than the C-Br bond. wikipedia.org |
| 2 | Reaction with Electrophile 1 (E1) | C2 | Trapping the organometallic intermediate formed in Step 1. |
| 3 | Second Halogen-metal exchange | C5 (Bromine) | The remaining C-Br bond is now the only site for exchange. |
| 4 | Reaction with Electrophile 2 (E2) | C5 | Trapping the second organometallic intermediate. |
Synthesis of Polyfunctionalized Thiophene-Based Heterocyclic Compounds
This compound is a valuable precursor for synthesizing more complex, polyfunctionalized thiophene-based heterocyclic compounds. The selectively generated organometallic intermediates discussed previously are pivotal in these synthetic routes.
One of the most powerful applications is in transition metal-catalyzed cross-coupling reactions. For instance, after selective metalation at the C2 position, the resulting organolithium or Grignard reagent can participate in reactions like Suzuki-Miyaura coupling. nih.gov By reacting the intermediate with an arylboronic acid or ester in the presence of a palladium catalyst, a new carbon-carbon bond is formed, attaching an aryl group at the 2-position. The aldehyde at the 3-position and the bromine at the 5-position provide further handles for subsequent transformations, leading to highly substituted thiophene structures.
Furthermore, these intermediates can be used in intramolecular reactions to build fused ring systems. The Parham cyclization, for example, utilizes a lithium-halogen exchange to generate an aryllithium species that can then attack an electrophilic side chain within the same molecule to form a new ring. wikipedia.org By first modifying the carbaldehyde group of the parent compound into a suitable side chain, this strategy could be employed to synthesize thieno-fused heterocycles.
Oligomerization and Polymerization Processes
Halogenated thiophenes are fundamental monomers for the synthesis of conjugated polymers, which are essential materials in organic electronics. The specific arrangement of halogens on this compound makes it a candidate for controlled polymerization processes.
Regioregular Polymer Synthesis from Halogenated Thiophenes
Regioregularity, particularly head-to-tail (HT) coupling, is crucial for achieving optimal electronic properties in polythiophenes. The differential reactivity of the halogens in bromo-iodo substituted thiophenes provides a route to achieve this control. A well-established method for synthesizing regioregular poly(3-alkylthiophene)s involves the Grignard Metathesis (GRIM) polymerization.
A highly relevant analogue involves the polymerization of 2-bromo-3-hexyl-5-iodothiophene. researchgate.net In this process, a selective halogen-magnesium exchange with i-PrMgCl occurs at the more reactive C-I bond. The resulting thiophene Grignard reagent is then subjected to nickel-catalyzed cross-coupling (e.g., using Ni(dppp)Cl₂), which proceeds in a chain-growth manner to produce the polymer. This catalyst-transfer polycondensation mechanism ensures a high degree of regioregularity. Applying this logic, this compound could be polymerized to form a regioregular polythiophene with pendant carbaldehyde groups, which could be further modified post-polymerization.
Deprotonative Polymerization Mechanisms via C-S Bond Cleavage
While less common for dihalogenated monomers, deprotonative polymerization is another pathway in thiophene chemistry. In some cases, polymerization can occur via a mechanism involving C-S bond cleavage. This pathway is often initiated by the reductive homocoupling of a metalated thiophene, followed by the oxidative addition of a Ni(0) catalyst into a C-S bond of the thiophene ring. The propagation then occurs by the incorporation of further monomer units at the terminal C-S bond. This mechanism has been observed in the polymerization of certain halothiophenes and provides an alternative route to polythiophene structures.
Computational Chemistry and Advanced Spectroscopic Characterization Methodologies
Theoretical Investigations of Electronic Structure and Reactivity
Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules like 5-Bromo-2-iodothiophene-3-carbaldehyde. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecule's electronic nature, preferred geometries, and potential reaction mechanisms.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can map out potential energy surfaces for various chemical reactions. This allows for the identification of transition states and the calculation of activation energies, which are crucial for predicting reaction kinetics.
For instance, the aldehyde group is a site for potential nucleophilic attack. DFT studies can model the approach of a nucleophile to the carbonyl carbon, revealing the geometry of the tetrahedral intermediate formed. Similarly, the thiophene (B33073) ring, influenced by the electron-withdrawing effects of the halogen and aldehyde substituents, is susceptible to specific electrophilic or nucleophilic aromatic substitution reactions. Theoretical calculations can predict the most likely sites of attack by analyzing the electron density distribution across the ring.
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
In this compound, the HOMO is expected to be distributed primarily across the π-system of the thiophene ring, while the LUMO is likely centered on the π* orbital of the carbonyl group and the C=C bonds of the ring. The presence of electronegative bromine and iodine atoms is predicted to lower the energy of the HOMO, making the molecule less susceptible to oxidation compared to unsubstituted thiophene. mdpi.com The HOMO-LUMO gap for substituted thiophenes typically falls in the range of 3-5 eV, suggesting significant stability. nih.gov
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Lowered due to halogens | Indicates reduced electron-donating ability |
| LUMO Energy | Lowered due to aldehyde/halogens | Indicates increased electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~3.5 - 4.5 eV | Suggests high kinetic stability |
Note: These values are theoretical predictions based on trends observed in similar halogenated thiophene derivatives.
The orientation of the aldehyde group relative to the thiophene ring is a key conformational feature. Rotation around the single bond connecting the carbonyl carbon to the thiophene ring (C3-C(aldehyde)) can lead to different conformers. DFT calculations can determine the relative energies of these conformers to identify the most stable arrangement.
Due to potential steric hindrance from the large iodine atom at the adjacent C2 position, it is predicted that the aldehyde group will prefer a conformation where the carbonyl oxygen is oriented away from the iodine atom (anti-conformation). A rotational energy scan performed using DFT would likely show this anti-conformer as a global minimum on the potential energy surface, with a rotational barrier high enough to potentially limit free rotation at room temperature.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide experimental confirmation of the molecular structure predicted by computational models. For this compound, NMR spectroscopy and high-resolution mass spectrometry are indispensable tools.
Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR: The spectrum of this compound is expected to be simple. It should feature a singlet for the aldehyde proton (-CHO), typically in the range of δ 9.8-10.2 ppm. A second singlet would correspond to the lone proton on the thiophene ring at the C4 position. Its chemical shift would be influenced by the adjacent bromine atom and the aldehyde group, likely appearing in the δ 7.5-8.0 ppm region.
¹³C NMR: The ¹³C NMR spectrum would provide a carbon fingerprint of the molecule. Distinct signals are expected for each of the five carbon atoms. The carbonyl carbon of the aldehyde would be the most downfield signal, typically around δ 180-190 ppm. The five carbons of the thiophene ring would appear in the aromatic region (δ 110-150 ppm), with the carbons directly bonded to the electronegative halogens (C2 and C5) showing characteristic shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aldehyde H | ¹H | 9.95 | Singlet |
| Thiophene H (C4-H) | ¹H | 7.70 | Singlet |
| Aldehyde C | ¹³C | 185 | - |
| Thiophene C-I (C2) | ¹³C | 95 | - |
| Thiophene C-CHO (C3) | ¹³C | 145 | - |
| Thiophene C-H (C4) | ¹³C | 140 | - |
Note: These are estimated values based on known substituent effects in thiophene derivatives.
Variable-Temperature (VT) NMR could be employed to study the rotational dynamics of the aldehyde group. If the rotational barrier is sufficiently high, cooling the sample could lead to the decoalescence of NMR signals, allowing for the experimental determination of the energy barrier between conformers.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₅H₂BrIOS), HRMS is critical for confirming its composition.
The most distinctive feature in its mass spectrum would be the isotopic pattern created by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. Iodine is monoisotopic (¹²⁷I), and sulfur has a characteristic, though less intense, [M+2]⁺ peak due to the ⁴S isotope.
Table 3: HRMS Data for this compound
| Molecular Formula | Isotopic Combination | Calculated Exact Mass (m/z) |
|---|---|---|
| C₅H₂BrIOS | ¹²C₅¹H₂⁷⁹Br¹²⁷I¹⁶O³²S | 315.8085 |
The precise mass measurement provided by HRMS, combined with the characteristic isotopic pattern, offers definitive confirmation of the molecule's identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.
For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. The precise position of this peak can provide insights into the electronic environment of the carbonyl group. The C-H stretching vibration of the aldehyde group is also expected to be observed, usually as a pair of weak bands in the range of 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹.
Further analysis of the spectrum would reveal absorptions corresponding to the thiophene ring. The C-H stretching vibrations of the aromatic ring would likely appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring would be found in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and can be more difficult to assign but is expected in the fingerprint region. The carbon-halogen bonds (C-Br and C-I) also have characteristic absorptions, generally in the lower frequency region of the spectrum, often below 800 cm⁻¹.
A hypothetical summary of the expected IR absorption bands for this compound is presented in the table below. It is important to note that these are generalized ranges and the actual experimental values may vary.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| Aldehyde (C-H) | Stretch | 2700-2800 and 2800-2900 |
| Aldehyde (C=O) | Stretch | 1680-1700 |
| Thiophene (C-H) | Stretch | > 3000 |
| Thiophene (C=C) | Stretch | 1400-1600 |
| C-Br | Stretch | < 800 |
| C-I | Stretch | < 700 |
Advanced Spectroscopic Methods for Resolving Contradictory Data
In the process of chemical characterization, it is not uncommon to encounter data that appears to be contradictory or ambiguous from initial spectroscopic analyses. In such instances, advanced spectroscopic methods are employed to resolve these discrepancies and provide a definitive structural assignment.
For a molecule like this compound, a potential ambiguity could arise in the precise assignment of signals in its ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectra, especially if the chemical shifts are very close. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable in these situations. A COSY spectrum would reveal proton-proton couplings, while HSQC and HMBC spectra would establish correlations between protons and the carbon atoms they are attached to or are near in the molecular structure.
Mass spectrometry is another powerful tool. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to piece together the molecular framework.
In the absence of published spectroscopic data for this compound, there are no specific instances of contradictory data to report. However, the application of these advanced methods would be the standard and necessary approach to ensure the unequivocal characterization of this compound and to resolve any potential ambiguities that might arise during its analysis.
Applications in Advanced Materials and Organic Electronics
Role as Small Molecule Semiconductor Building Blocks
Small molecule organic semiconductors are a class of materials that offer distinct advantages, including well-defined molecular structures, high purity, and good processability. The inherent properties of the thiophene (B33073) ring, such as its electron-rich nature and rigid, planar structure, make it an excellent core for designing semiconducting materials.
5-Bromo-2-iodothiophene-3-carbaldehyde serves as a key intermediate in the synthesis of more complex small molecule semiconductors. The presence of both bromo and iodo substituents allows for selective, stepwise cross-coupling reactions. For instance, the greater reactivity of the iodine atom in palladium-catalyzed reactions, such as Suzuki or Stille coupling, enables the introduction of a specific functional group at the 2-position of the thiophene ring, while leaving the bromo group at the 5-position available for subsequent reactions. This regioselective functionalization is crucial for constructing donor-acceptor (D-A) type small molecules, which are fundamental for efficient charge transport in organic electronic devices. The aldehyde group can be further modified through various condensation reactions to extend the conjugation length or to introduce other functional moieties, thereby fine-tuning the electronic properties of the final molecule.
Precursors for Conjugated Polymers and Oligomers in Organic Electronics
Conjugated polymers and oligomers are the cornerstone of flexible and printable organic electronics. The ability to create extended π-conjugated systems is essential for achieving high charge carrier mobility and efficient light absorption or emission. This compound is a valuable precursor for the synthesis of such materials through various polymerization techniques.
The dihalogenated nature of this compound makes it an ideal monomer for polycondensation reactions. Metal-catalyzed cross-coupling reactions, like Suzuki, Stille, and direct arylation polymerization (DArP), can be employed to create well-defined polymer chains. The differential reactivity of the C-I and C-Br bonds can be exploited to control the polymerization process and the resulting polymer structure. For example, polymerization can be initiated at the more reactive iodo position, followed by a different coupling reaction at the bromo position to introduce another monomer unit, leading to the formation of alternating copolymers. The aldehyde functionality can either be preserved in the final polymer to modulate its electronic properties and solubility or be converted into other groups prior to polymerization to achieve specific functionalities.
Components in Optoelectronic Devices
The materials derived from this compound find applications in a range of optoelectronic devices due to their tunable electronic and photophysical properties.
In DSSCs, organic dyes are responsible for light harvesting. Thiophene-based dyes are known for their strong absorption in the visible spectrum and efficient electron injection into the semiconductor electrode (typically TiO₂). Molecules synthesized from this compound can be designed to have a donor-π-acceptor (D-π-A) structure, which is beneficial for efficient charge separation. The thiophene unit often acts as part of the π-bridge, facilitating intramolecular charge transfer from a donor moiety to an acceptor/anchoring group that binds to the semiconductor surface. The aldehyde group can be a synthetic handle to introduce the acceptor and anchoring functionalities.
In OPVs, the active layer typically consists of a bulk heterojunction (BHJ) of a donor and an acceptor material. Conjugated polymers and small molecules derived from this compound can be engineered to act as either the donor or the acceptor component. By carefully selecting the co-monomers or substituents to be introduced via cross-coupling reactions, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material can be precisely controlled. This is critical for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.
Thiophene-containing materials are also widely used in OLEDs as emissive layers, charge transport layers, or host materials. The fluorescence or phosphorescence properties of materials derived from this compound can be tuned by extending the conjugation and introducing specific chromophoric units. The high charge carrier mobility of many thiophene-based polymers and small molecules is also advantageous for efficient charge injection and transport within the OLED device, leading to lower operating voltages and higher efficiencies.
Synthesis of Functional Materials with Tunable Properties
The trifunctional nature of this compound provides a powerful tool for the synthesis of functional materials with precisely tunable properties. The ability to perform selective and sequential reactions at the three reactive sites (iodo, bromo, and aldehyde groups) allows for the creation of a vast library of molecules with systematically varied structures and properties.
For instance, the electronic properties, such as the bandgap and energy levels, can be fine-tuned by introducing different aromatic or heteroaromatic groups through cross-coupling reactions. This allows for the optimization of materials for specific applications, such as matching the absorption spectrum of a solar cell to the solar spectrum or tuning the emission color of an OLED.
The solubility and processability of the final materials can also be controlled by introducing appropriate side chains. This is particularly important for solution-processable organic electronics, where the morphology of the active layer plays a crucial role in device performance. The aldehyde group can be used to introduce functionalities that promote self-assembly and ordering, leading to improved charge transport properties.
Below is a table summarizing the potential for tuning material properties using this compound as a building block.
| Property to be Tuned | Synthetic Strategy | Resulting Effect |
| Bandgap | Introduction of electron-donating or -withdrawing groups via cross-coupling at the 2- and 5-positions. | Narrowing or widening of the bandgap, shifting absorption and emission wavelengths. |
| Energy Levels (HOMO/LUMO) | Variation of the electronic nature of the substituents. | Alignment of energy levels for efficient charge transfer in donor-acceptor systems. |
| Solubility | Attachment of alkyl or alkoxy side chains. | Improved processability in common organic solvents for solution-based fabrication techniques. |
| Molecular Packing | Modification of the aldehyde group to introduce moieties that influence intermolecular interactions. | Enhanced π-π stacking and molecular ordering, leading to higher charge carrier mobility. |
| Photophysical Properties | Extension of the π-conjugated system. | Increased molar absorptivity and tunable fluorescence/phosphorescence quantum yields. |
Concluding Remarks and Future Research Perspectives
Challenges and Opportunities in the Synthesis and Functionalization of Dihalo-Thiophenecarbaldehydes
Despite these challenges, the opportunities are immense. The development of novel orthogonal protection-free synthetic methodologies would be a major breakthrough. This could involve the use of highly selective catalyst systems that can differentiate between the bromo and iodo substituents under mild conditions. Furthermore, exploring flow chemistry approaches could offer better control over reaction parameters, potentially improving selectivity and yield in these sensitive transformations. The ability to selectively functionalize each position of the thiophene (B33073) ring opens the door to creating a vast library of new materials with precisely controlled electronic and physical properties.
Emerging Synthetic Strategies for Poly-functionalized Thiophenes
Recent years have witnessed the development of innovative synthetic strategies for the preparation of poly-functionalized thiophenes. Traditional methods often involve multi-step sequences with harsh reaction conditions. Modern approaches focus on efficiency, selectivity, and sustainability. One promising avenue is the use of C-H activation/functionalization reactions. This strategy allows for the direct introduction of functional groups onto the thiophene backbone, bypassing the need for pre-functionalized starting materials.
Transition-metal-catalyzed multicomponent reactions are also gaining traction. These reactions allow for the assembly of complex thiophene structures from simple and readily available starting materials in a single step. For instance, the combination of alkynes, sulfur sources, and other functionalized components can lead to the rapid construction of highly substituted thiophenes. The development of novel catalyst systems, including those based on earth-abundant metals, is crucial for advancing these methodologies. Furthermore, photoredox catalysis offers a mild and efficient way to forge new bonds and could be particularly useful for the synthesis of light-sensitive thiophene derivatives.
Advancements in Material Science Applications Utilizing Thiophene Scaffolds
Thiophene-based materials are at the forefront of research in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The performance of these devices is intimately linked to the molecular structure of the active materials. Dihalo-thiophenecarbaldehydes like 5-bromo-2-iodothiophene-3-carbaldehyde are valuable precursors for synthesizing conjugated polymers and small molecules with tailored electronic properties.
The bromine and iodine atoms can be readily converted into various functional groups through cross-coupling reactions, allowing for the extension of the π-conjugated system and the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The aldehyde group can be used to introduce further diversity, for example, through Knoevenagel condensation reactions to create donor-acceptor chromophores.
Future advancements will likely focus on the development of novel thiophene-based materials with improved charge carrier mobility, enhanced light absorption, and greater stability. This will require a deeper understanding of the structure-property relationships and the rational design of new molecular architectures. The use of fused thiophene systems and the incorporation of electron-deficient or electron-rich moieties are promising strategies to achieve these goals.
| Application Area | Key Properties of Thiophene Scaffolds | Potential Role of this compound |
| Organic Photovoltaics (OPVs) | Tunable bandgap, high charge carrier mobility | Precursor for donor-acceptor polymers and small molecules |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good environmental stability | Building block for high-performance organic semiconductors |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, tunable emission color | Intermediate for the synthesis of novel emitting materials |
| Sensors | High sensitivity to specific analytes, ease of functionalization | Platform for creating functionalized sensory materials |
Interdisciplinary Research Avenues in Thiophene Chemistry and Materials Science
The future of thiophene chemistry and its applications in materials science lies in fostering interdisciplinary collaborations. The synergy between synthetic organic chemists, materials scientists, physicists, and engineers is essential for translating fundamental chemical discoveries into functional devices.
Computational chemistry and materials modeling will play an increasingly important role in guiding the design of new thiophene-based materials. Theoretical calculations can predict the electronic and optical properties of novel molecules, allowing for the pre-screening of candidates before embarking on lengthy and resource-intensive synthetic efforts.
Furthermore, the exploration of thiophene-based materials in unconventional application areas, such as bioelectronics, theranostics, and smart coatings, presents exciting new research avenues. The biocompatibility of certain thiophene derivatives, combined with their electronic and optical properties, makes them attractive candidates for applications at the interface of biology and materials science. The development of water-soluble and biocompatible thiophene-based materials will be a key challenge in this area.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-Bromo-2-iodothiophene-3-carbaldehyde?
- Methodology : Utilize halogen-directed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) due to the presence of bromine and iodine substituents. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with bases like K₃PO₄ in anhydrous dioxane are effective for coupling at the bromine site . The iodine substituent can be leveraged for further functionalization via Ullmann or Sonogashira reactions. Purification often involves column chromatography with silica gel and non-polar solvents (hexane/EtOAc) to isolate the aldehyde .
Q. How is this compound characterized spectroscopically?
- Methodology :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Thiophene protons show distinct splitting patterns due to halogen substituents (e.g., deshielded protons adjacent to iodine) .
- Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak at m/z 316.89 (C₆H₃BrIOS) with characteristic isotopic patterns for bromine (1:1) and iodine (1:1) .
- FT-IR : A strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹ is observed .
Q. What are the stability considerations for storing this compound?
- Methodology : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation of the aldehyde group and degradation of the thiophene ring. Avoid exposure to light, as iodine substituents may undergo photolytic cleavage. Stability tests via TLC or HPLC are recommended every 3–6 months .
Advanced Research Questions
Q. How do electronic effects of bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Bromine (electron-withdrawing) activates the thiophene ring for nucleophilic aromatic substitution (SNAr) at the 5-position.
- Iodine, a better leaving group than bromine, facilitates oxidative addition in Pd-catalyzed couplings. Computational studies (e.g., DFT calculations using the Colle-Salvetti functional) can map electron density distributions to predict regioselectivity .
- Experimental validation: Compare coupling yields using different catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂(PPh₃)₂) to assess steric and electronic effects .
Q. What are the challenges in optimizing Heck or Sonogashira reactions with this compound?
- Methodology :
- Steric hindrance : The aldehyde group at the 3-position may limit access to the iodine site. Use bulky ligands (e.g., XPhos) to enhance coupling efficiency.
- Side reactions : Aldehyde oxidation or thiophene ring decomposition under basic conditions. Monitor reactions via in situ IR or LC-MS to identify intermediates .
- Example protocol: Sonogashira coupling with CuI, Pd(PPh₃)₄, and Et₃N in THF at 60°C yields alkynylated derivatives with >75% efficiency .
Q. How can computational modeling predict the electrophilic/nucleophilic sites of this compound for functionalization?
- Methodology :
- Perform Fukui function analysis or electrostatic potential mapping (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to identify reactive sites.
- Compare HOMO/LUMO energies to assess susceptibility to electrophilic attack (e.g., at the iodine-bearing carbon) or nucleophilic substitution (e.g., bromine site) .
- Validate predictions via experimental kinetic studies (e.g., competition experiments between bromine and iodine sites) .
Notes
- Contradictions : and suggest divergent solvent preferences for coupling reactions (dioxane vs. THF). This may reflect substrate-specific optimization needs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
